N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is an organic compound with the molecular formula C17H18BrN3O This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-bromoacetophenone and 2-methylphenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide
Uniqueness
N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to the presence of both bromophenyl and methylphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18BrN3O |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C17H18BrN3O/c1-12-5-3-4-6-16(12)19-11-17(22)21-20-13(2)14-7-9-15(18)10-8-14/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-13+ |
InChI Key |
XBIIWHXCFYOGKD-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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